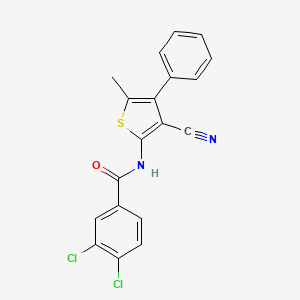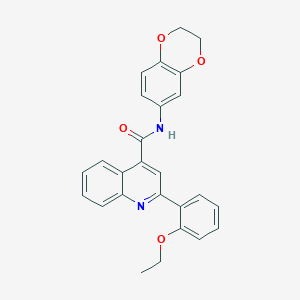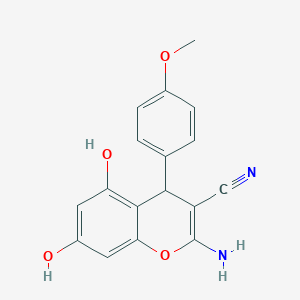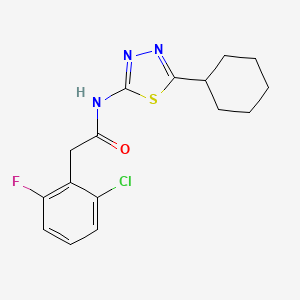![molecular formula C21H15N3O3 B3437558 3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide](/img/structure/B3437558.png)
3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide
Vue d'ensemble
Description
3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide, also known as FPhO, is a compound that has been widely used in scientific research due to its unique chemical properties. FPhO has been synthesized through various methods and has been found to have significant applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide is not fully understood, but it is believed to act by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. 3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide has been found to inhibit the activity of various enzymes involved in the production of ROS, including xanthine oxidase and lipoxygenase.
Biochemical and Physiological Effects:
3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide has been found to have various biochemical and physiological effects, including reducing inflammation, reducing oxidative stress, and promoting cell survival. It has also been found to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide is its ability to reduce inflammation and oxidative stress, making it a promising candidate for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects.
List of
Orientations Futures
1. Investigating the potential of 3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide as a treatment for neurodegenerative disorders, such as Alzheimer's disease.
2. Studying the effects of 3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide on the immune system and its potential use as an immunomodulatory agent.
3. Investigating the potential of 3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide as a treatment for cardiovascular diseases, such as atherosclerosis.
4. Studying the effects of 3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide on the gut microbiome and its potential use as a prebiotic or probiotic agent.
5. Investigating the potential of 3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide as a treatment for metabolic disorders, such as diabetes.
6. Studying the effects of 3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide on the skin and its potential use in the development of new skincare products.
7. Investigating the potential of 3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide as a treatment for respiratory diseases, such as asthma.
8. Studying the effects of 3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide on the liver and its potential use in the treatment of liver diseases.
9. Investigating the potential of 3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide as a treatment for inflammatory bowel disease.
10. Studying the effects of 3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide on the central nervous system and its potential use in the treatment of psychiatric disorders.
Applications De Recherche Scientifique
3-(2-furyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acrylamide has been extensively studied for its potential use in the development of new drugs. It has been found to have significant anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases, including cancer, arthritis, and neurodegenerative disorders.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-19(12-11-18-10-5-13-26-18)22-17-9-4-8-16(14-17)21-24-23-20(27-21)15-6-2-1-3-7-15/h1-14H,(H,22,25)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYXLQGOWKWNV-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)NC(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(1-naphthyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3437475.png)

![N-[4-(aminocarbonyl)phenyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3437484.png)

![N-[4-(acetylamino)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B3437501.png)

![2-chloro-10-[(2-pyrimidinylthio)acetyl]-10H-phenothiazine](/img/structure/B3437519.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-bromobenzenesulfonamide](/img/structure/B3437521.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B3437529.png)

![3-[(2-ethylbutanoyl)amino]-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3437544.png)
![2-ethyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B3437547.png)
![2-(2-chlorophenoxy)-N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B3437553.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3437567.png)